1-(4-Iodo-3-methylphenyl)ethan-1-one
Description
1-(4-Iodo-3-methylphenyl)ethan-1-one is an aromatic ketone featuring a phenyl ring substituted with an iodine atom at the para position and a methyl group at the meta position. This compound is structurally analogous to other iodinated acetophenones, such as 1-(4-iodo-2-methoxyphenyl)ethan-1-one (CAS: 90347-64-1) and 1-(4-(benzyloxy)-2-hydroxy-3-iodophenyl)ethanone (CAS: 101096-64-4) , but distinct in its substitution pattern.
Properties
IUPAC Name |
1-(4-iodo-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBOCYOFHIFLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Iodo-3-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 3-methylacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Iodo-3-methylphenyl)ethan-1-one may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products vary depending on the substituent introduced, such as 1-(4-bromo-3-methyl-phenyl)-ethanone.
Oxidation: Products include 4-iodo-3-methylbenzoic acid.
Reduction: Products include 1-(4-iodo-3-methyl-phenyl)ethanol.
Scientific Research Applications
1-(4-Iodo-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can play a crucial role in these interactions by influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on analogous compounds.
- Iodo vs. However, bromo and chloro derivatives (e.g., 1-(4-bromophenyl)ethan-1-one ) are more common in Suzuki-Miyaura couplings due to their lower cost and comparable reactivity.
- Methyl vs. Methoxy Groups : The 3-methyl group in the target compound provides steric hindrance without strong electron-donating effects, unlike 4-methoxy analogs (e.g., 1-(4-methoxyphenyl)ethan-1-one ), which exhibit enhanced resonance stabilization and altered reactivity in electrophilic substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
